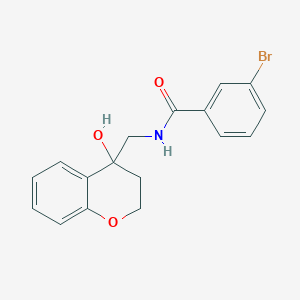

3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

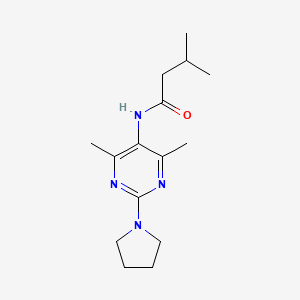

Synthesis Analysis

The synthesis of bromo-substituted benzamide derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives through a reaction between substituted 4-ethyl-6-methylpyrimidin-2-amine and 4-(bromomethyl)benzoyl bromide in the presence of KOH. Similarly, paper outlines the preparation of a bromo-substituted benzamide as part of a novel non-peptide CCR5 antagonist. These syntheses typically involve halogenation reactions, condensation steps, and sometimes the use of protecting groups to achieve the desired bromo-substituted benzamide structure.

Molecular Structure Analysis

The molecular structure of bromo-substituted benzamides is characterized using various analytical techniques. Paper reports the X-ray structure characterization of antipyrine derivatives, which, while not the same, are structurally related to benzamides and provide insight into the types of intermolecular interactions that can be expected. Paper uses X-ray diffraction to determine the crystal structure of a novel benzamide derivative, which crystallizes in a triclinic system. These studies highlight the importance of hydrogen bonding and other non-covalent interactions in the solid-state structure of these compounds.

Chemical Reactions Analysis

The chemical reactivity of bromo-substituted benzamides can be inferred from the synthesis methods and the reported biological activities. For example, the compounds synthesized in paper were evaluated for their antimicrobial activity, suggesting that the bromo-substituted benzamides can interact with biological targets. The reactivity of these compounds is likely influenced by the presence of the bromo group, which can participate in various chemical reactions, such as nucleophilic substitution or coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzamides are determined by their molecular structure. The presence of a bromo group can increase the molecular weight and influence the lipophilicity of the compound. The papers do not provide specific data on the physical properties of "3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide," but paper discusses the characterization of similar compounds using techniques like FT-IR and NMR spectroscopy, which provide information on the functional groups present and their chemical environment.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization in Chemistry

Research in chemistry has focused on the synthesis and characterization of compounds related to 3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide. For instance, studies have involved the synthesis of N-allyl-4-piperidyl benzamide derivatives, demonstrating the process of creating similar compounds and characterizing their structures using techniques like NMR and MS (Cheng De-ju, 2014). Additionally, other research has synthesized and analyzed properties of related compounds such as phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands (P. Amudha, M. Thirumavalavan, M. Kandaswamy, 1999).

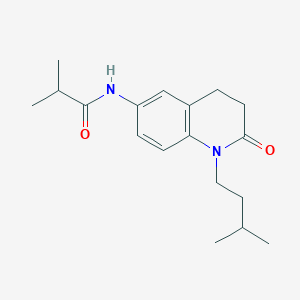

Biological Activities

Studies have explored the biological activities of compounds similar to 3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide. For instance, research has been conducted on benzamides and their potential as antipsychotic agents, studying their antidopaminergic properties and receptor interactions (T. Högberg, T. de Paulis, L. Johansson, Y. Kumar, H. Hall, S. Ogren, 1990). Moreover, the bactericidal activity of related benzamide compounds against MRSA has also been investigated, highlighting their potential in addressing bacterial resistance (Iveta Zadrazilova, Š. Pospíšilová, K. Pauk, A. Imramovský, J. Vinšová, A. Čížek, J. Jampílek, 2015).

Pharmaceutical Applications

In the pharmaceutical field, the relevance of structurally related compounds to 3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide is evident. For example, research has been done on the synthesis of small molecule heparanase inhibitors, with certain benzamide derivatives showing significant inhibitory activity (Yong-Jiang Xu, Hua-Quan Miao, Weitao Pan, Elizabeth C Navarro, James R Tonra, Stan Mitelman, M Margarita Camara, Dhanvanthri S Deevi, Alexander S Kiselyov, Paul Kussie, Wai C Wong, Hu Liu, 2006). This highlights the potential of benzamide derivatives in therapeutic applications.

Antimicrobial and Antifibrotic Potential

Further studies indicate the antimicrobial and antifibrotic potential of benzamide derivatives. For instance, research into the antimicrobial evaluation of N-Benzimidazol-1-Yl-Methyl-Benzamide Derivatives against various microbial strains has shown promising results (Ritchu Sethi, S. Arora, D. Saini, Sandeep Jain, 2016). In addition, the pharmacokinetics and tissue distribution of a novel ALK5 inhibitor, which is a benzamide derivative, suggest its effectiveness as an anti-fibrotic drug (Y. W. Kim, Y. K. Kim, J. Lee, K. Chang, H. J. Lee, D.-K. Kim, Y. Sheen, 2008).

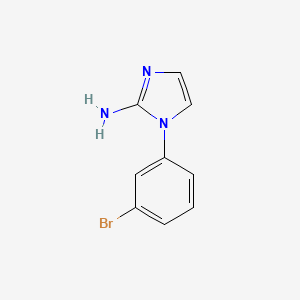

Wirkmechanismus

Mode of Action

The presence of a benzamide moiety suggests it could potentially act through mechanisms similar to other benzamide derivatives .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Benzamide derivatives are known to interact with various biochemical pathways, including those involved in cell signaling and metabolism .

Pharmacokinetics

The pharmacokinetic properties of “3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide”, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties would be crucial to understand for assessing the compound’s bioavailability and potential as a therapeutic agent .

Eigenschaften

IUPAC Name |

3-bromo-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO3/c18-13-5-3-4-12(10-13)16(20)19-11-17(21)8-9-22-15-7-2-1-6-14(15)17/h1-7,10,21H,8-9,11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAGQEWJDCUPPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNC(=O)C3=CC(=CC=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-((4-hydroxychroman-4-yl)methyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B3008380.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B3008384.png)

![5-[(4-Fluorophenyl)methyl]-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3008386.png)

![1-(2-Fluorophenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3008400.png)

![2-[6-(3,4-Dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B3008402.png)